molecular formula C10H7NO3 B1615348 5-Nitro-1-naphthol CAS No. 6304-46-7

5-Nitro-1-naphthol

Cat. No.: B1615348
CAS No.: 6304-46-7
M. Wt: 189.17 g/mol
InChI Key: RIXNIZKEKXPLIT-UHFFFAOYSA-N
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Description

5-Nitro-1-naphthol is an organic compound with the molecular formula C10H7NO3. It is a derivative of naphthol, where a nitro group is substituted at the fifth position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1-naphthol typically involves the nitration of 1-naphthol. The process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the fifth position of the naphthalene ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The nitration process is followed by purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1-naphthol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 5-amino-1-naphthol.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic reagents like bromine or chlorinating agents under controlled conditions.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: 5-Amino-1-naphthol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

5-Nitro-1-naphthol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of polymers and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 5-Nitro-1-naphthol involves its interaction with biological molecules. The nitro group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities, where it targets cellular proteins and DNA, leading to cell death.

Comparison with Similar Compounds

    1-Naphthol: Lacks the nitro group, making it less reactive in redox reactions.

    2-Nitro-1-naphthol: Similar structure but with the nitro group at the second position, affecting its reactivity and applications.

    5-Amino-1-naphthol: The reduced form of 5-Nitro-1-naphthol, with different chemical properties and applications.

Uniqueness: this compound is unique due to the presence of both a hydroxyl and a nitro group on the naphthalene ring, which imparts distinct chemical reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

5-nitronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXNIZKEKXPLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2O)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978956
Record name 5-Nitronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6304-46-7
Record name NSC 42958
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitro-1-naphthol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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